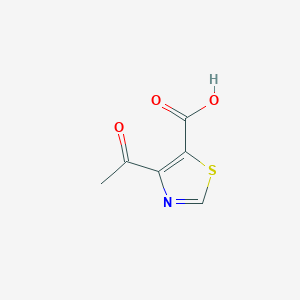
4-Acetyl-1,3-thiazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Acetyl-1,3-thiazole-5-carboxylic acid is a heterocyclic compound that has gained immense popularity in the field of organic chemistry due to its unique structure and properties. It is a five-membered ring that contains both sulfur and nitrogen atoms, which makes it an important building block for the synthesis of various bioactive compounds.
Mécanisme D'action
The exact mechanism of action of 4-Acetyl-1,3-thiazole-5-carboxylic acid is not well understood. However, it is believed to exert its biological activity through various mechanisms, such as inhibition of enzyme activity, modulation of signaling pathways, and interaction with cellular membranes.
Effets Biochimiques Et Physiologiques
4-Acetyl-1,3-thiazole-5-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to possess antimicrobial activity against various bacterial and fungal strains. It has also been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. Additionally, it has been found to have anti-inflammatory activity by reducing the production of inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-Acetyl-1,3-thiazole-5-carboxylic acid is its versatility in the synthesis of various bioactive compounds. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for the study of 4-Acetyl-1,3-thiazole-5-carboxylic acid. One area of research is the development of new synthetic methods for the compound, which can improve the yield and purity of the product. Another area of research is the exploration of its potential as a therapeutic agent for various diseases, such as cancer, inflammation, and microbial infections. Additionally, the compound can be further studied for its interaction with various cellular targets and its mechanism of action.
Applications De Recherche Scientifique
4-Acetyl-1,3-thiazole-5-carboxylic acid has been extensively studied for its various scientific research applications. It is used as a building block for the synthesis of various bioactive compounds, such as antimicrobial agents, anticancer agents, and anti-inflammatory agents. It has also been studied for its antioxidant properties and its ability to inhibit the activity of certain enzymes. Additionally, it has been used as a ligand in coordination chemistry studies.
Propriétés
Numéro CAS |
114670-88-1 |
|---|---|
Nom du produit |
4-Acetyl-1,3-thiazole-5-carboxylic acid |
Formule moléculaire |
C6H5NO3S |
Poids moléculaire |
171.18 g/mol |
Nom IUPAC |
4-acetyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C6H5NO3S/c1-3(8)4-5(6(9)10)11-2-7-4/h2H,1H3,(H,9,10) |
Clé InChI |
MWRXTZRLLJTXLM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=C(SC=N1)C(=O)O |
SMILES canonique |
CC(=O)C1=C(SC=N1)C(=O)O |
Synonymes |
5-Thiazolecarboxylic acid, 4-acetyl- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

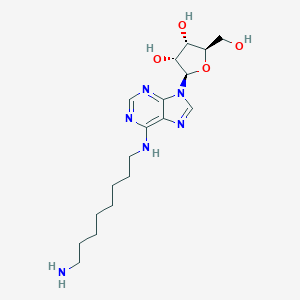
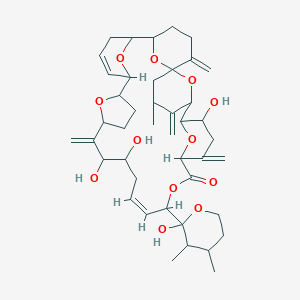
![7-methyl-2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-3-ol](/img/structure/B38510.png)
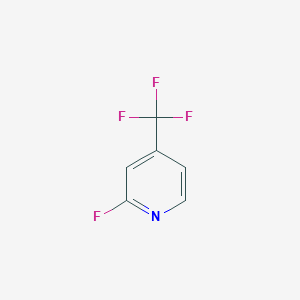
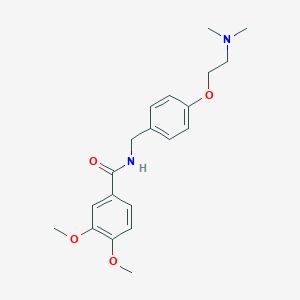
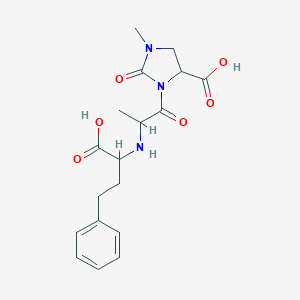

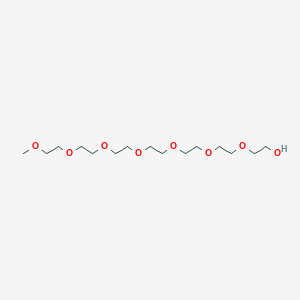
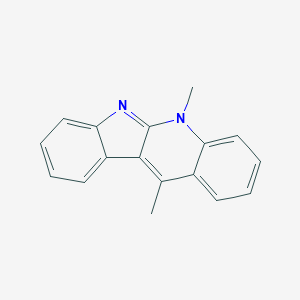
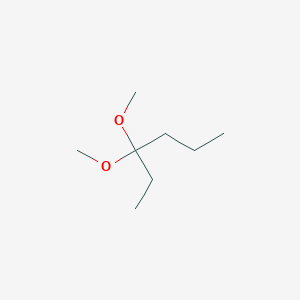
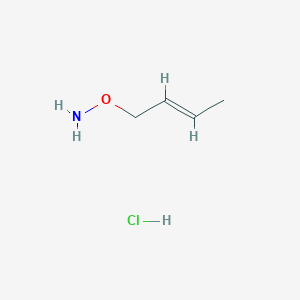
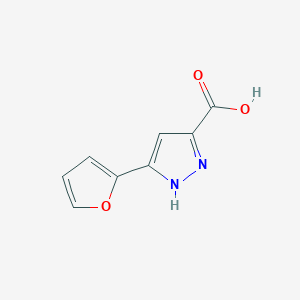
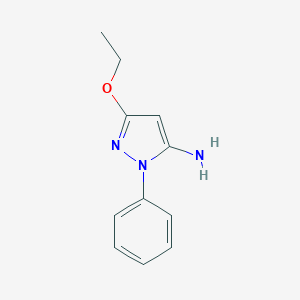
![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)